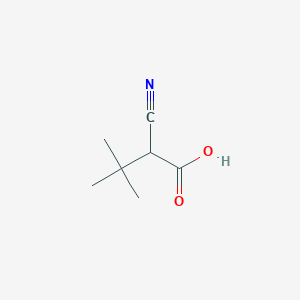
Calligonine
説明
Calligonine is a harmala alkaloid . It has a molecular formula of C12H14N2 and a molecular weight of 186.25 . It contains a total of 30 bonds, including 16 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amine (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
Calligonine’s molecular structure includes a total of 30 bonds; 16 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amine (aliphatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
Calligonine has a melting point of 201-202 °C, a predicted boiling point of 362.6±32.0 °C, a predicted density of 1.130±0.06 g/cm3, and a predicted pKa of 17.81±0.40 .科学的研究の応用
Desert Vegetation Restoration
Calligonine is a key component of the Calligonum species, which are dominant shrubs used for the restoration of desert vegetation. These shrubs are particularly significant in mobile sand dunes and stabilized sand fields in the northern desert of China. Research has focused on understanding the germination characteristics of Calligonum seeds, with findings suggesting that treatments like abrasion, sulphuric acid, and cold stratification can significantly enhance seed germination. This knowledge is vital for propagating these plants in arid desert regions, aiding in environmental restoration efforts (Ren & Tao, 2004).
Nutritional Potential
Calligonum azel Maire, another species in the Calligonum genus, has been evaluated for its nutritional potential as a sustainable food and feed source. This research is groundbreaking in identifying the plant's major and minor compositions, including high protein and sugar contents in flowers, and significant amounts of fatty acids and essential oils. This study supports the traditional use of Calligonum azel Maire as food and feed, highlighting its potential as a sustainable nutritional ingredient (Bannour et al., 2016).
Adsorption and Water Treatment
The biomass of Calligonum polygonoides has been identified as an effective biosorbent for removing methylene blue from aqueous solutions. This discovery is crucial for environmental applications, especially in water treatment, as it suggests that Calligonum biomass can be used as a low-cost and efficient method for pollutant removal from water bodies (Nasrullah et al., 2016).
Pharmacological Applications
Calligonum comosum has been studied for its anti-angiogenic, anti-proliferative, and anti-inflammatory effects on endometriotic lesions. This research is particularly relevant in the field of gynecology and pharmacology, as the findings suggest potential therapeutic applications of Calligonum comosum extracts in treating endometriosis, a common gynecological disorder (Kiani et al., 2019).
Biotechnology and Agriculture
The biotechnological applications of plant callus cultures, including those from the Calligonum species, have been extensively researched. This area of study encompasses the use of genetically modified callus cultures in synthesizing bioactive secondary metabolites and generating plants with improved resistance to environmental stresses. These advancements are significant in both pharmacology and agriculture, paving the way for more sustainable and efficient plant production methods (Efferth, 2019).
特性
IUPAC Name |
(1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJOZBIVDCQTE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966937 | |
| Record name | (R)-(+)-Tetrahydroharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calligonine | |
CAS RN |
2254-36-6 | |
| Record name | (1R)-2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2254-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-Tetrahydroharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)









![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)

